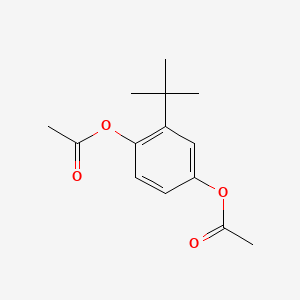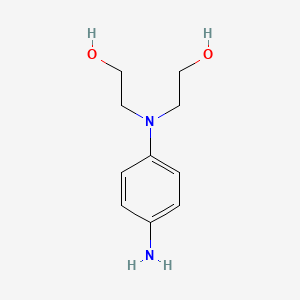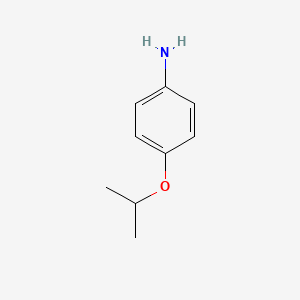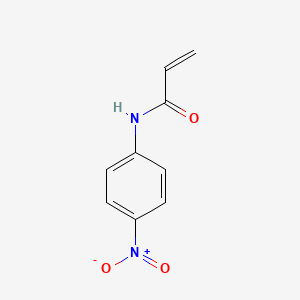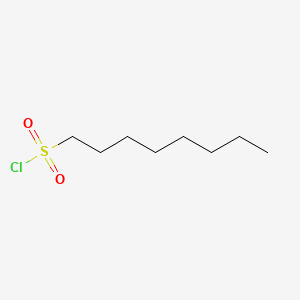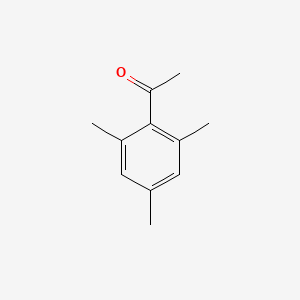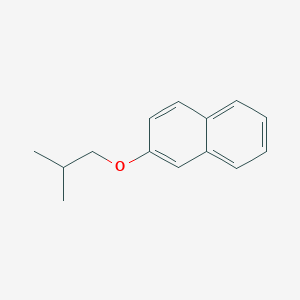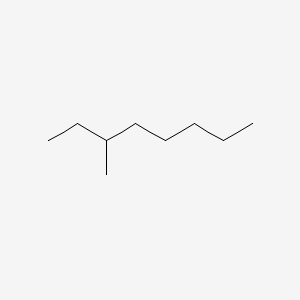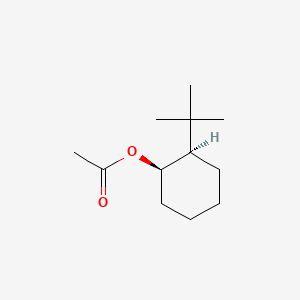
Acetato de cis-2-terc-butilciclohexilo
Descripción general
Descripción
Cis-2-tert-Butylcyclohexyl acetate is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.
The exact mass of the compound cis-2-tert-Butylcyclohexyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality cis-2-tert-Butylcyclohexyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-tert-Butylcyclohexyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Química
“Acetato de cis-2-terc-butilciclohexilo” es un compuesto químico con la fórmula molecular C12H22O2 . Se utiliza a menudo en la investigación química debido a su estructura y propiedades únicas. El compuesto tiene dos estereocentros definidos , lo que lo convierte en un tema interesante para los estudios de estereoquímica.
Ingrediente de Fragancia
Este compuesto ha sido evaluado como ingrediente de fragancia . Su aroma único lo convierte en un componente valioso en la creación de perfumes y otros productos perfumados.
Industria Cosmética
“this compound” se utiliza ampliamente en la industria cosmética . Se encuentra a menudo en jabones y otros productos de cuidado personal debido a su agradable aroma.
Análisis Toxicológico y Dermatológico
El compuesto ha sido objeto de análisis toxicológico y dermatológico . Comprender sus efectos sobre la salud humana es crucial, especialmente dado su uso generalizado en productos de consumo.
Síntesis de Otros Compuestos
“this compound” puede utilizarse en la síntesis de otros compuestos . Por ejemplo, se puede utilizar para producir “metacrilato de 2-terc-butilciclohexilo” mediante reacción con cloruro de metacriloilo en presencia de trietilamina .
Proveedores Químicos
Este compuesto está disponible comercialmente de varios proveedores químicos . A menudo se vende para su uso en investigación o aplicaciones industriales.
Mecanismo De Acción
Safety and Hazards
Cis-2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment with long-term effects (H411). It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to approved disposal site, in accordance with local regulations . It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment should be used as required .
Análisis Bioquímico
Biochemical Properties
cis-2-tert-Butylcyclohexyl acetate plays a role in various biochemical reactions, particularly those involving esterases. Esterases are enzymes that hydrolyze ester bonds, converting esters into their corresponding alcohols and acids. In the case of cis-2-tert-Butylcyclohexyl acetate, esterases catalyze its hydrolysis to produce cis-2-tert-Butylcyclohexanol and acetic acid. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .
Cellular Effects
cis-2-tert-Butylcyclohexyl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, cis-2-tert-Butylcyclohexyl acetate can affect gene expression by altering the transcriptional activity of specific genes related to metabolic processes .
Molecular Mechanism
The molecular mechanism of cis-2-tert-Butylcyclohexyl acetate involves its interaction with esterases and other biomolecules. Upon entering the cell, cis-2-tert-Butylcyclohexyl acetate binds to esterases, leading to its hydrolysis into cis-2-tert-Butylcyclohexanol and acetic acid. This reaction not only detoxifies the compound but also generates metabolites that can participate in further biochemical reactions. The binding interactions with esterases are highly specific, ensuring efficient hydrolysis of the ester bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-2-tert-Butylcyclohexyl acetate change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that cis-2-tert-Butylcyclohexyl acetate can have sustained effects on cellular function, particularly in terms of metabolic activity and gene expression. These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of cis-2-tert-Butylcyclohexyl acetate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, cis-2-tert-Butylcyclohexyl acetate can cause adverse effects, including hepatotoxicity and alterations in metabolic pathways. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on biological systems .
Metabolic Pathways
cis-2-tert-Butylcyclohexyl acetate is involved in metabolic pathways that include its hydrolysis by esterases. The resulting metabolites, cis-2-tert-Butylcyclohexanol and acetic acid, can enter various metabolic pathways. cis-2-tert-Butylcyclohexanol can be further oxidized to produce cis-2-tert-Butylcyclohexanone, which can participate in additional biochemical reactions. The involvement of cofactors such as NAD+ and NADH is essential for these metabolic processes .
Transport and Distribution
Within cells and tissues, cis-2-tert-Butylcyclohexyl acetate is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich regions due to its hydrophobic nature. Transporters such as ATP-binding cassette (ABC) transporters may facilitate the movement of cis-2-tert-Butylcyclohexyl acetate across cellular membranes, influencing its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of cis-2-tert-Butylcyclohexyl acetate is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum and lipid droplets, where it may exert its effects on lipid metabolism and storage. Post-translational modifications, such as acetylation, can also affect the targeting and function of cis-2-tert-Butylcyclohexyl acetate within cells .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of cis-2-tert-Butylcyclohexyl acetate can be achieved through the esterification of cis-2-tert-Butylcyclohexanol with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "cis-2-tert-Butylcyclohexanol", "Acetic anhydride", "Catalyst (such as sulfuric acid or p-toluenesulfonic acid)", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve cis-2-tert-Butylcyclohexanol (1 equivalent) and a catalytic amount of catalyst (0.1-0.5 equivalent) in dichloromethane.", "Step 2: Slowly add acetic anhydride (1.1-1.2 equivalent) to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for 4-6 hours at room temperature or until TLC analysis indicates complete consumption of starting material.", "Step 4: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate in water to the reaction mixture while stirring.", "Step 5: Extract the product with dichloromethane and wash the organic layer with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and filter the solution to remove any solid impurities.", "Step 7: Concentrate the solution under reduced pressure to obtain cis-2-tert-Butylcyclohexyl acetate as a colorless liquid with a fruity odor." ] } | |
Número CAS |
20298-69-5 |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
[(1S,2S)-2-tert-butylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m1/s1 |
Clave InChI |
FINOAUDUYKVGDS-MNOVXSKESA-N |
SMILES isomérico |
CC(=O)O[C@H]1CCCC[C@H]1C(C)(C)C |
SMILES |
CC(=O)OC1CCCCC1C(C)(C)C |
SMILES canónico |
CC(=O)OC1CCCCC1C(C)(C)C |
| 20298-69-5 | |
Descripción física |
Pellets or Large Crystals; Liquid |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any known safety concerns related to the use of cis-2-tert-Butylcyclohexyl acetate in fragrances?
A: The abstract does not delve into the safety profile of cis-2-tert-Butylcyclohexyl acetate []. Safety assessments for fragrance materials typically involve evaluating potential for skin sensitization, allergenicity, and other toxicological endpoints. It is crucial to consult relevant safety data sheets and regulatory guidelines before utilizing this compound in any application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


